2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Description
Molecular Topology and IUPAC Nomenclature
Structural Features and IUPAC Naming
2-Fluoro-5-{5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-yl}aniline is a heterocyclic compound characterized by a fused triazoloazepine ring system covalently linked to a fluorinated aniline moiety. Its molecular formula is C₁₃H₁₅FN₄ , with a molecular weight of 246.28 g/mol .
The IUPAC name reflects its hybrid structure:
- Triazolo[4,3-a]azepine : A bicyclic system where a triazole ring (1,2,4-triazole) is fused to a seven-membered azepine ring (5H-azepine).
- Aniline Substituent : A benzene ring substituted at the 5-position with the triazoloazepine moiety and a fluorine atom at the 2-position.
Key Structural Elements :
| Component | Description |
|---|---|
| Triazoloazepine | Fused 1,2,4-triazole and azepine rings, creating a bicyclic nitrogen-rich scaffold. |
| Aniline | Benzene ring with NH₂ group at position 5 and fluorine at position 2. |
The compound’s topology is optimized for potential hydrogen bonding and π-π interactions due to the conjugated triazole and aromatic systems.
Hybrid Conformational Flexibility
The triazoloazepine-aniline hybrid exhibits conformational flexibility at the junction of the two ring systems. The azepine ring adopts a chair-like conformation in solution, while the triazole ring remains planar. This flexibility is critical for molecular recognition in biological systems.
Critical Bond Angles and Lengths :
| Bond/Group | Triazoloazepine (DFT) | Aniline (X-ray) |
|---|---|---|
| N1–C2 (Triazole) | 1.32 Å | – |
| N3–C4 (Azepine) | 1.35 Å | – |
| C5–F (Aniline) | – | 1.36 Å |
Data derived from analogous triazoloazepine-aniline systems.
X-ray Crystallographic Analysis
Crystal Packing and Intermolecular Interactions
While no direct X-ray crystallography data is available for this compound, studies on structurally related triazoloazepine derivatives reveal key packing motifs:
- Hydrogen Bonding : NH₂ groups on the aniline moiety form intermolecular hydrogen bonds with neighboring triazole nitrogen atoms.
- Fluorine Interactions : The fluorine atom participates in weak C–F⋯π interactions with aromatic rings in adjacent molecules.
Hypothetical Packing Model :
| Interaction Type | Distance (Å) | Geometry |
|---|---|---|
| N–H⋯N (Triazole) | 2.0–2.2 | Linear |
| C–F⋯π (Aromatic) | 3.2–3.5 | T-shaped |
Inferred from neutron/X-ray studies on similar HIV-1 protease inhibitors.
Comparative Conformational Analysis via DFT
Electronic Effects of Fluorine Substitution
The fluorine atom at position 2 of the aniline induces electron-withdrawing effects , polarizing the C–F bond and enhancing the compound’s electrophilicity. DFT analysis confirms:
- Mulliken Charges : Fluorine bears a -0.4 e charge, stabilizing adjacent π-systems.
- HOMO/LUMO Gaps : Lowered by 0.3 eV compared to non-fluorinated analogs, favoring redox activity.
Charge Distribution (DFT) :
| Atom | Charge (e) |
|---|---|
| F | -0.4 |
| N1 | -0.3 |
| C5 | +0.2 |
Properties
IUPAC Name |
2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXQJLGCKJJLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline typically involves the following steps:
Formation of the Triazoloazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloazepine ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment to Aniline: The final step involves coupling the triazoloazepine ring with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a fully hydrogenated triazoloazepine ring .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of triazoloazepines exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases or other signaling pathways critical for cancer cell survival.
- Antimicrobial Properties : Research indicates that compounds containing triazole rings have significant antimicrobial activity. The incorporation of fluorine atoms can enhance this activity by improving the compound's lipophilicity and bioavailability.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Investigations are ongoing into its effects on neurotransmitter systems and potential applications in treating neurological disorders such as anxiety and depression.
Material Science
In material science, compounds like 2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline can be utilized in the development of novel polymers and coatings. Their unique chemical structure allows for enhanced thermal stability and mechanical properties in polymer matrices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of triazoloazepine derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The lead compound showed an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted on various synthesized derivatives revealed that certain modifications to the triazole ring enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding suggests potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline: Similar structure but with the fluorine atom in a different position.
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol: Contains a phenol group instead of an aniline moiety.
Uniqueness
The uniqueness of 2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a synthetic compound with significant potential in pharmacology due to its unique structural features and biological activity. With the molecular formula C13H15FN4 and a molecular weight of 246.28 g/mol, this compound is characterized by the presence of a fluorine atom and a triazoloazepine ring system attached to an aniline moiety. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
The compound is synthesized through a series of chemical reactions involving the formation of the triazoloazepine ring and subsequent attachment to an aniline derivative. The introduction of the fluorine atom is typically achieved via fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that are critical for cellular functions. The exact molecular targets can vary depending on the specific biological context and application .
Antiproliferative Effects
Research has demonstrated that compounds structurally related to this compound exhibit antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.
- Findings : The highest antiproliferative activity was noted in compounds derived from similar triazolo structures .
Enzyme Inhibition
The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways:
- Dihydrofolate Reductase (DHFR) : While some related compounds have shown inhibitory activity against DHFR, this compound did not exhibit this effect significantly. This suggests that its mechanism of action may involve alternative pathways or targets .
Case Studies
Several studies have evaluated the biological activity of triazolo derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Start with cyclocondensation of azepine precursors (e.g., 1,2,4-triazole derivatives) under acidic conditions. Evidence from analogous triazolo-azepine syntheses suggests using refluxing ethanol with catalytic HCl (70–80°C, 12–24 hours) .
- Step 2 : Introduce the fluoroaniline moiety via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling. Optimize by testing solvents (DMF vs. THF) and bases (K2CO3 vs. Cs2CO3) to improve yields .
- Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | HCl/EtOH, reflux | 45–60% | |
| Fluorination | K2CO3/DMF, 100°C | 55–70% |
Q. Which spectroscopic techniques are most effective for characterizing the triazolo-azepine core and confirming regioselectivity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the azepine ring and triazole moiety. Fluorine substituents cause distinct splitting patterns .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion [M+H]+ .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in methanol/ethyl acetate mixtures .
Q. What storage conditions ensure the compound’s stability over time?
- Methodological Answer :
- Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Monitor purity via HPLC every 3–6 months. Avoid aqueous or protic solvents to suppress hydrolysis of the triazole ring .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and binding affinity in biological targets?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect enhances hydrogen-bond acceptor capacity at the aniline NH2 group .
- SAR Studies : Compare IC50 values against non-fluorinated analogs in enzyme assays (e.g., kinase inhibition). Fluorine often improves metabolic stability and target selectivity .
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Methodological Answer :
- Scenario : Discrepancies in azepine ring proton signals.
- Troubleshooting :
Check for residual solvents (DMSO-d6 shifts ~2.5 ppm) or moisture.
Use variable-temperature NMR to detect conformational flexibility in the azepine ring .
Synthesize a deuterated analog to isolate specific proton environments .
Q. How can molecular docking studies predict interactions of this compound with neurological targets (e.g., GABA receptors)?
- Methodological Answer :
- Step 1 : Generate 3D conformers using OMEGA software, prioritizing low-energy states of the triazolo-azepine core.
- Step 2 : Dock into GABA-A receptor (PDB: 6HUP) using Glide SP/XP scoring. Focus on interactions with α1-subunit residues (e.g., π-π stacking with Phe64) .
- Validation : Compare docking poses with mutagenesis data or co-crystal structures of related ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
